Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular weight of 257.38 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves drying the combined organic layers over Na2SO4. The solvent is then removed and purification is done via column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-15(7-9-16)10-13(4,5)14/h6-10,14H2,1-5H3 . This indicates the presence of 13 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The InChI key for this compound is OTDFLWYHKKUNKB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate derivatives are crucial intermediates in synthesizing biologically active compounds. For example, the compound tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized in a study to create biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Crystal Structure Analysis
- Crystal structure analysis of tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate derivatives is another area of research. A study focused on the crystal structure of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, revealing its pharmacological potential (Ashwini Gumireddy et al., 2021).
Biological Evaluation
- Biological evaluations of tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate derivatives have been conducted. For instance, a study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and assessed its antibacterial and anthelmintic activities, finding moderate activity in these areas (C. Sanjeevarayappa et al., 2015).
Anticorrosive Behavior
- The compound has also been studied for its anticorrosive properties. Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its effective corrosion inhibition for carbon steel in acidic environments (B. Praveen et al., 2021).
Chiral Deprotonation
- A study on the chiral deprotonation of piperazine using tert-butyl 4-tert-butylpiperazine-1-carboxylate shed light on the synthesis of chiral intermediates for medicinal compounds (B. McDermott et al., 2008).
Medicinal Chemistry
- In medicinal chemistry, derivatives of tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate are used for synthesizing compounds with potential pharmacological activity. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, highlights its significance in drug synthesis (D. Kong et al., 2016).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-15(7-9-16)10-13(4,5)14/h6-10,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFLWYHKKUNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate | |
CAS RN |
1265634-22-7 | |
Record name | tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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